molecular formula C18H9N3O3 B3116225 (((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 21493-27-6

(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B3116225
CAS No.: 21493-27-6
M. Wt: 315.3 g/mol
InChI Key: VLOMRPZKQSSXRK-UHFFFAOYSA-N
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Description

(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic triterpenoid compound with the molecular formula C18H9N3O3 and a molecular weight of 315.3 g/mol. This compound has been investigated for its potential therapeutic applications in a variety of diseases.

Preparation Methods

The synthesis of (((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile involves several steps. The synthetic routes typically include the reaction of 4-hydroxy-9,10-dioxoanthracene with appropriate amines and methylene compounds under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms with different properties.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has explored its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:

    (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.

    This compound analogs: These analogs have variations in their chemical structure, which can affect their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

IUPAC Name

2-[[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O3/c19-7-10(8-20)9-21-13-5-6-14(22)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,9,21-22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOMRPZKQSSXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127996
Record name 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21493-27-6
Record name 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21493-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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